molecular formula C24H22FN3O2S B297755 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B297755
M. Wt: 435.5 g/mol
InChI Key: XIDAXSXFDWLIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EF24, is a synthetic compound that has been studied for its potential therapeutic applications. EF24 is a curcumin analog, which means it is structurally similar to the natural compound curcumin found in turmeric. EF24 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a signaling pathway that plays a key role in inflammation and cancer. By inhibiting this pathway, 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is that it is a synthetic compound, which means it can be easily synthesized in large quantities for use in laboratory experiments. However, one limitation of 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is that it is a relatively new compound, which means there is still much to be learned about its potential therapeutic applications.

Future Directions

There are many potential future directions for research on 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research could be to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Another area of research could be to investigate its potential as a treatment for cardiovascular diseases. Additionally, more research could be done to investigate the mechanisms of action of 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and how it interacts with various signaling pathways in the body.

Synthesis Methods

1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process starting with the reaction of 3-fluorobenzaldehyde with indole-3-acetic acid. The resulting compound is then reacted with ethyl acetoacetate to form a pyrimidinedione intermediate. This intermediate is then reacted with Lawesson’s reagent to form the final product, 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Scientific Research Applications

1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its potential therapeutic applications in a variety of diseases. In cancer research, 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. 1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

Product Name

1,3-diethyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C24H22FN3O2S

Molecular Weight

435.5 g/mol

IUPAC Name

1,3-diethyl-5-[[1-[(3-fluorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H22FN3O2S/c1-3-27-22(29)20(23(30)28(4-2)24(27)31)13-17-15-26(21-11-6-5-10-19(17)21)14-16-8-7-9-18(25)12-16/h5-13,15H,3-4,14H2,1-2H3

InChI Key

XIDAXSXFDWLIJM-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)C(=O)N(C1=S)CC

Origin of Product

United States

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